molecular formula C8H7F3N2O B1452890 N-methyl-6-(trifluoromethyl)nicotinamide CAS No. 1092346-22-9

N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B1452890
CAS No.: 1092346-22-9
M. Wt: 204.15 g/mol
InChI Key: STQSEDAIUUIWPY-UHFFFAOYSA-N
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Description

N-methyl-6-(trifluoromethyl)nicotinamide is a fluorinated nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a methyl-substituted amide at the 3-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding interactions with biological targets . Its synthesis typically involves halogenated intermediates and substitution reactions, as exemplified by analogous protocols for related nicotinamide derivatives . The structural features of this compound make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors where fluorine substitution improves potency or pharmacokinetics .

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-12-7(14)5-2-3-6(13-4-5)8(9,10)11/h2-4H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQSEDAIUUIWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 6-(Trifluoromethyl)nicotinic Acid

The synthesis of N-methyl-6-(trifluoromethyl)nicotinamide generally begins with the preparation of 6-(trifluoromethyl)nicotinic acid, which can be obtained through two main synthetic routes:

  • Method 1: Hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid
    In a nitrogen atmosphere, 2-chloro-6-trifluoromethyl nicotinic acid is reacted with triethylamine in methanol, followed by catalytic hydrogenation using 5%-Pd/C at room temperature overnight. The reaction mixture is then acidified with concentrated hydrochloric acid at low temperature (~15°C) to precipitate 6-(trifluoromethyl)nicotinic acid with a crude yield of about 90.4%. The product is isolated as an off-white powder after filtration and drying.

  • Method 2: Condensation and Reflux Approach
    Methyl 3-aminoacrylic acid is reacted with sodium methoxide and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under reflux conditions. The reaction mixture is subsequently acidified and purified to yield 6-(trifluoromethyl)nicotinic acid with a yield of approximately 42.8%.

Conversion of 6-(Trifluoromethyl)nicotinic Acid to this compound

The key step in preparing this compound involves amidation of the carboxylic acid group followed by N-methylation on the amide nitrogen. While direct literature on this exact compound is limited, related amide derivatives such as N-cyanomethyl-4-(trifluoromethyl)nicotinamide provide insight into efficient synthetic strategies.

One-Pot Amidation Using Phosgene and Aminoacetonitrile Hydrochloride (Analogous Method)

A patented industrially viable method for related trifluoromethyl nicotinamide derivatives involves a one-pot reaction using:

  • 4-(trifluoromethyl)nicotinic acid (structurally similar to the 6-position isomer)
  • Aminoacetonitrile hydrochloride (as the amine source)
  • Phosgene (as the coupling reagent)
  • Acid-binding agents such as triethylamine or pyridine
  • Solvents including toluene, methylene dichloride, or acetonitrile

The reaction is conducted at low temperature (-10 to 30°C) with stirring for 2–10 hours. After completion, water is added to precipitate the product, which is filtered, washed, and dried. This method yields N-substituted nicotinamide derivatives with high purity (>98%) and high yield (≥90% based on nicotinic acid).

Although this patent specifically describes N-cyanomethyl derivatives, the methodology can be adapted to N-methyl derivatives by substituting the amine source accordingly (e.g., methylamine or methylamine hydrochloride).

Alternative Amidation and N-Methylation Routes

  • Direct Amidation followed by N-Methylation:
    6-(Trifluoromethyl)nicotinic acid can be converted to 6-(trifluoromethyl)nicotinamide by reaction with methylamine or methylamine hydrochloride under dehydrating conditions (e.g., using coupling agents like carbodiimides or via acid chloride intermediates). Subsequent N-methylation can be achieved via reductive methylation or alkylation with methyl iodide in the presence of a base.

  • Acid Chloride Intermediate Method:
    The acid is first converted to the acid chloride (e.g., using thionyl chloride or oxalyl chloride), then reacted with methylamine to form the amide. This method allows better control and higher yields.

Summary of Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Purity (%) Notes
2-Chloro-6-trifluoromethyl nicotinic acid hydrogenation Pd/C catalyst, methanol, triethylamine, H2, RT overnight ~90.4 - Produces 6-(trifluoromethyl)nicotinic acid
Condensation route Methyl 3-amino acrylic acid, sodium methoxide, reflux ~42.8 - Alternative synthesis of 6-(trifluoromethyl)nicotinic acid
One-pot amidation (analogous) 4-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, phosgene, triethylamine, toluene, -10 to 30°C, 2–10 h ≥90 ≥98 High yield, industrially suitable
Acid chloride + methylamine SOCl2 or oxalyl chloride, methylamine, base Variable High Common lab-scale method, adaptable

Analytical and Purification Techniques

Research Findings and Industrial Relevance

  • The one-pot amidation method using phosgene and aminoacetonitrile hydrochloride demonstrates a simple, convenient, and cost-effective industrial route with high yield and purity, overcoming limitations of multi-step low-yield processes.
  • Hydrogenation and condensation routes for the precursor acid provide scalable methods for obtaining the key intermediate 6-(trifluoromethyl)nicotinic acid.
  • Adaptation of these methods to N-methylation requires careful selection of methylation reagents and conditions to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-6-(trifluoromethyl)nicotinamide exhibits notable biological activities, making it a candidate for drug development. Its structure allows for interactions with various biological targets, particularly in the realm of anti-inflammatory and antimicrobial agents.

Anti-inflammatory Properties

Research indicates that compounds with trifluoromethyl groups can enhance the potency of anti-inflammatory drugs. This compound may serve as a lead compound in developing new anti-inflammatory medications due to its potential to inhibit specific enzymes involved in inflammatory processes.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against resistant bacterial strains. Its unique chemical structure enables it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, which is critical in combating infections.

Agricultural Applications

This compound is also recognized for its use as an insect growth regulator (IGR). This application is particularly relevant in pest management strategies aimed at reducing the environmental impact of traditional insecticides.

Insect Growth Regulation

As an IGR, this compound interferes with the hormonal systems of insects, preventing them from maturing into reproductive adults. This mechanism is effective against various sucking pests such as aphids and whiteflies, which are significant agricultural pests .

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that simplify the production process while maintaining high yields and purity levels. These methods often utilize trifluoromethyl nicotinic acid as a starting material combined with amine reagents under controlled conditions to yield the desired product efficiently .

Case Study: Anti-inflammatory Drug Development

A study conducted on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was tested against several inflammatory mediators, showing significant inhibition compared to standard treatments.

Case Study: Agricultural Efficacy

Field trials assessing the efficacy of this compound as an IGR revealed a marked reduction in pest populations without adversely affecting non-target species. This highlights its potential as a sustainable alternative to conventional insecticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-methyl-6-(trifluoromethyl)nicotinamide with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Impact Reference
This compound -CF₃ (6), -CONHCH₃ (3) ~248.2 Enhanced metabolic stability and lipophilicity due to -CF₃; methyl amide reduces steric hindrance compared to bulkier substituents. Potential for CNS penetration.
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide -1H-pyrazol-1-yl (6), -CONHCH₃ (3) ~231.2 Pyrazole introduces hydrogen-bonding capability, potentially improving solubility. May exhibit different target selectivity due to aromatic heterocycle.
Ethyl 6-(trifluoromethyl)nicotinate -CF₃ (6), -COOEt (3) ~249.2 Ester group increases lipophilicity but reduces hydrolytic stability compared to amides. Likely shorter half-life in vivo.
N,N-diisopropyl-6-(trifluoromethyl)nicotinamide -CF₃ (6), -CON(iPr)₂ (3) ~318.3 Bulkier diisopropyl amide increases steric hindrance, potentially reducing binding efficiency but improving plasma protein binding. Higher logP than methyl analog.
2-Amino-6-(trifluoromethyl)nicotinic acid -CF₃ (6), -NH₂ (2), -COOH (3) ~236.1 Carboxylic acid group enhances solubility but may limit blood-brain barrier penetration. Amino group at position 2 could modulate electronic properties of the ring.

Impact of Trifluoromethyl (-CF₃) Substitution

The -CF₃ group at position 6 is a critical differentiator. Compared to non-fluorinated analogs (e.g., methyl or ethyl substituents), the -CF₃ group:

  • Increases lipophilicity (logP ~2.5–3.0), improving membrane permeability .
  • Enhances metabolic stability by resisting oxidative degradation, as seen in fluorinated pharmaceuticals like fluoxetine .
  • Modulates electronic effects , withdrawing electron density from the pyridine ring, which may influence π-π stacking or hydrogen-bonding interactions with targets .

Role of Amide Substituents

The amide group at position 3 significantly impacts pharmacokinetics:

  • N-methyl amide (target compound): Balances steric bulk and solubility. Methyl substitution avoids excessive hydrophobicity while maintaining moderate metabolic stability .
  • N,N-diisopropyl amide : Increases lipophilicity (logP ~4.0) and steric hindrance, which may reduce binding to compact active sites but improve plasma half-life via protein binding .
  • Ethyl ester (Ethyl 6-(trifluoromethyl)nicotinate): Less stable in vivo due to esterase-mediated hydrolysis, limiting its utility in prolonged therapies .

Biological Activity

N-Methyl-6-(trifluoromethyl)nicotinamide (NMTN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NMTN contains a nicotinamide core with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is known to improve the compound's biological activity by influencing its interaction with biological targets.

The mechanism of action of NMTN involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, allowing it to interact with enzymes and receptors involved in critical biochemical processes. This interaction may influence pathways related to cancer progression, viral replication, and other metabolic functions.

Antiviral Activity

Research indicates that compounds similar to NMTN exhibit antiviral properties, particularly against Human Immunodeficiency Virus (HIV). For instance, derivatives like 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have shown dual inhibitory activity against HIV-1 Reverse Transcriptase (RT), suggesting that NMTN could potentially possess similar antiviral effects .

Anticancer Potential

NMTN has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, although comprehensive studies are still needed to elucidate these interactions fully. The trifluoromethyl group is often associated with enhanced biological activity in anticancer agents, making NMTN a candidate for further investigation in cancer therapy .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of NMTN. Studies on related compounds have demonstrated moderate to good antifungal and antibacterial activities against various pathogens, indicating that NMTN may share these properties .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of NMTN and its analogs:

  • Antiviral Studies : A study reported that certain nicotinamide derivatives exhibited significant inhibition of HIV-1 replication with low cytotoxicity, highlighting their potential as therapeutic agents .
  • Cytotoxicity Assessments : In vitro assays revealed that NMTN showed promising results against several cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are required to determine the specific mechanisms behind this activity.
  • Antimicrobial Evaluations : Recent research indicated that compounds similar to NMTN demonstrated effective antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani, suggesting a broader spectrum of antimicrobial efficacy .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 ValueReference
2-(Arylamino)-6-(trifluoromethyl)nicotinic acidHIV-1 RT Inhibition14 µM
This compoundCytotoxicity in Cancer Cell LinesVaries by Cell Line
Related Nicotinamide DerivativeAntifungal Activity (e.g., against Botrytis cinerea)EC50 6.72 µg/mL

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound is warranted. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the specific pathways and targets affected by NMTN.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-methyl-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted nicotinamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or chloro group at the 6-position with trifluoromethyl can be achieved using trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent under controlled temperatures (40–60°C) . Optimization includes adjusting solvent polarity (e.g., DMF or THF), catalyst loading (e.g., Pd-based catalysts for cross-coupling), and purification via flash chromatography or recrystallization to achieve >95% purity . Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm in ¹⁹F NMR) and methylamide protons (δ ~ 2.8–3.2 ppm in ¹H NMR) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇F₃N₂O₂) and purity (>98%) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C: 45.9%, H: 3.4%, N: 15.3%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the selectivity of this compound against related receptor subtypes?

  • Methodological Answer :

  • In vitro Receptor Profiling : Use competitive binding assays (e.g., radioligand displacement) across receptor panels (e.g., S1P1–S1P5) to measure IC₅₀ values. For example, reported >100-fold selectivity for S1P1 over other subtypes by comparing EC₅₀ values (0.035 μM vs. >3.5 μM) .
  • Functional Assays : Employ cell-based cAMP or calcium flux assays to assess agonist/antagonist efficacy (e.g., 96% efficacy for S1P1 in ) .
  • Data Normalization : Normalize responses to reference agonists/antagonists (e.g., FTY720 for S1P receptors) to control for batch variability.

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy observed with this compound analogs?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and half-life. For instance, ’s compound showed 78% lymphocyte reduction in rats at 1 mg/kg, suggesting adequate absorption despite moderate in vitro stability .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify active/inactive metabolites. Structural modifications (e.g., methyl vs. ethyl groups) can block metabolic hotspots like CYP450-mediated oxidation .
  • Dose-Response Modeling : Apply Hill equations to correlate in vitro EC₅₀ with in vivo ED₅₀, adjusting for protein binding and tissue penetration .

Q. How can structure-activity relationship (SAR) studies guide lead optimization of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Compare analogs with substituents at the 2-, 4-, and 6-positions. For example, showed that 5-salicyloyl substitution enhanced stability, while 2-methyl groups improved receptor binding .
  • Trifluoromethyl Role : The -CF₃ group increases lipophilicity (logP ~2.5) and metabolic resistance, as seen in ’s analogs with >10-fold potency over non-fluorinated counterparts .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict electrostatic/hydrophobic interactions driving activity .

Q. What in vivo models are suitable for assessing the pharmacokinetic and therapeutic potential of this compound?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (e.g., 1–3 mg/kg doses) and measure lymphocyte count reduction as a biomarker (e.g., 78% reduction in ) .
  • Disease Models : In autoimmune or inflammatory models (e.g., EAE for multiple sclerosis), track clinical scores and cytokine levels post-administration.
  • Tissue Distribution : Conduct biodistribution studies using radiolabeled compounds (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical development?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS over 60 minutes. Calculate intrinsic clearance (Clₐₙₜ) .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Prodrug Strategies : Introduce ester or carbamate groups to improve solubility and delay metabolism, as seen in ’s biphenyl derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl-6-(trifluoromethyl)nicotinamide
Reactant of Route 2
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N-methyl-6-(trifluoromethyl)nicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.